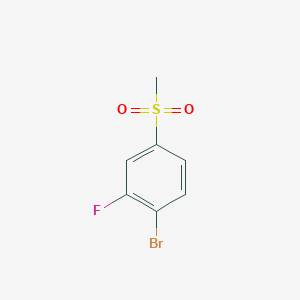

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALKAUDOPSIGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674553 | |

| Record name | 1-Bromo-2-fluoro-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032825-02-7 | |

| Record name | 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-fluoro-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorophenyl methyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, a key intermediate in modern synthetic chemistry. Its unique trifunctionalized structure makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide will detail its chemical and physical properties, spectroscopic signature, reactivity profile, and established protocols for its synthesis and safe handling. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Introduction and Strategic Importance

This compound (CAS No. 1032825-02-7) is a polysubstituted aromatic compound featuring a bromine atom, a fluorine atom, and a methylsulfonyl group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate for the synthesis of complex organic molecules.[2]

The strategic importance of this scaffold lies in the orthogonal reactivity of its functional groups:

-

Bromine Atom : Serves as a primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

-

Fluorine Atom : The presence of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4] It can enhance metabolic stability, improve binding affinity, and alter pKa, often leading to improved pharmacokinetic profiles.[4][5]

-

Methylsulfonyl Group : As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Furthermore, it can increase the solubility and bioavailability of derivative compounds, a desirable trait in drug discovery.[2]

This combination makes the molecule a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds—for library synthesis and targeted drug design.[6][7]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental for the effective use of any chemical intermediate. The key properties of this compound are summarized below.

Molecular and Physical Properties

A summary of the core physicochemical data is presented in Table 1. While specific experimental values for properties like melting and boiling points are not widely published, data from suppliers and analogous compounds provide a reliable reference range.

| Property | Value | Source(s) |

| CAS Number | 1032825-02-7 | [1][][9] |

| Molecular Formula | C₇H₆BrFO₂S | [1][] |

| Molecular Weight | 253.09 g/mol | [] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC(=C1)F)Br | [] |

| InChI Key | AWPCMCTZZRSERB-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white solid/powder | [10] |

| Melting Point | Not definitively published; similar compounds like 1-bromo-4-(methylsulfonyl)benzene melt at 103-107 °C. | [10] |

Spectroscopic Signature

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. While a public, fully assigned spectrum is not available, the expected chemical shifts and patterns can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

-

Aromatic Protons (3H): The protons on the benzene ring will appear as complex multiplets (doublets or doublet of doublets) between δ 7.0-8.5 ppm. The strong deshielding is due to the electron-withdrawing effects of the sulfonyl group and halogens. The precise splitting patterns are governed by ³J(H,H) and through-space ⁴J(H,F) coupling constants.

-

Methyl Protons (3H): The methyl group of the sulfonyl moiety will appear as a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR will display signals corresponding to the six aromatic carbons and one aliphatic carbon.

-

Aromatic Carbons (6C): These will appear in the δ 110-165 ppm range. The carbon directly attached to the fluorine atom will exhibit a large ¹J(C,F) coupling constant (typically >240 Hz), appearing as a doublet. Other aromatic carbons will show smaller ²J(C,F) and ³J(C,F) couplings.

-

Methyl Carbon (1C): The methyl carbon signal is expected around δ 40-45 ppm.

Reactivity and Synthetic Utility

The true value of this compound is its versatility as a synthetic building block. The distinct electronic nature of its substituents dictates its reactivity in various transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach highlights the compound's role as a scaffold. The key disconnections involve the installation of the three functional groups onto a benzene ring, suggesting precursors like fluorobenzene or bromofluorobenzene.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

B. Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing methylsulfonyl group, combined with the fluorine atom, strongly activates the aromatic ring for SNAr. The fluorine atom, being ortho to the bromine and para to the sulfonyl group, is the most likely site for substitution by nucleophiles such as amines, alkoxides, or thiolates. This provides a direct route to introduce further diversity into the scaffold.

Synthesis Protocol

While multiple synthetic routes are conceivable, a common approach involves the functionalization of a pre-existing bromofluoro-benzene precursor. The following is a representative, field-proven protocol based on established chemical principles. [2] Objective: To synthesize this compound from 4-bromo-3-fluorothiophenol.

Materials:

-

4-bromo-3-fluorothiophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol/Water solvent mixture

Procedure:

Step 1: S-Methylation of 4-bromo-3-fluorothiophenol

-

To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-fluorothiophenol (1.0 eq).

-

Dissolve the starting material in anhydrous acetone.

-

Add finely ground potassium carbonate (2.0 eq) to the solution.

-

While stirring vigorously, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

The crude product, 1-bromo-2-fluoro-4-(methylthio)benzene, can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction.

-

Step 2: Oxidation to the Sulfone

-

Dissolve the crude 1-bromo-2-fluoro-4-(methylthio)benzene from Step 1 in a 1:1 mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of Oxone® (2.2 eq) in water.

-

Add the Oxone® solution dropwise to the stirred, cooled solution of the sulfide over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting sulfide is fully consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

-

Causality: Oxone® is a powerful yet convenient oxidizing agent that efficiently converts the sulfide to a sulfone. Using a slight excess ensures complete conversion. The reaction is exothermic, necessitating initial cooling to maintain control.

-

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is derived from typical Safety Data Sheets (SDS).

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Eye Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

Always consult the most current SDS from your supplier before handling this compound and work in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists multiple avenues for molecular elaboration. Its trifunctional nature allows for sequential, regioselective reactions, making it an invaluable tool in the construction of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full synthetic potential.

References

- Vertex AI Search. (n.d.). Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene.

- abcr Gute Chemie. (n.d.). AB273322 | CAS 1032825-02-7.

- Supporting Information. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1032825-02-7.

- Alichem. (n.d.). This compound - CAS 1032825-02-7.

- MySkinRecipes. (n.d.). This compound.

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

- Capot Chemical. (n.d.). MSDS of this compound.

- Yang, H., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances.

- Drug Discovery and Development Institute. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene.

- Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules.

- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Kaur, H., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. chembk.com [chembk.com]

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene synthesis routes

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group, provides multiple reactive sites for further synthetic elaboration. The sulfonyl moiety can act as a bioisostere or enhance solubility and metabolic stability, while the halogen atoms are versatile handles for cross-coupling reactions (such as Suzuki-Miyaura), nucleophilic aromatic substitution, and metallation.[1] This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals several potential strategies. The key disconnections involve the formation of the carbon-sulfur bond and the introduction of the halogen substituents.

-

C-S Bond Disconnection: The most common and robust approach involves the late-stage oxidation of a corresponding thioether (1-bromo-2-fluoro-4-(methylthio)benzene). This precursor is generally more accessible and the oxidation step is typically high-yielding and reliable.

-

C-Halogen Bond Disconnection: Alternatively, one can envision introducing the bromo or fluoro group onto a pre-existing sulfonyl-containing benzene ring. This strategy is heavily dependent on the directing effects of the substituents, which must align to achieve the desired regiochemistry. A third approach involves the use of diazonium salt chemistry, which offers precise control over the introduction of halogens, particularly when direct halogenation is challenging.

The following sections will detail these strategies, providing both theoretical grounding and practical execution.

Caption: Retrosynthetic pathways to the target molecule.

Route 1: Oxidation of a Thioether Precursor

This is arguably the most prevalent and reliable method for synthesizing the title compound. It is a two-step process beginning with the synthesis of the thioether intermediate, followed by its oxidation to the sulfone.

Step 1A: Synthesis of 1-Bromo-2-fluoro-4-(methylthio)benzene

The key starting material for this step is 3-Bromo-4-fluorobenzenethiol. The synthesis involves a straightforward nucleophilic substitution.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the thiol, forming a highly nucleophilic thiolate anion. The choice of base is often dictated by solubility and cost.

-

Methylating Agent: Methyl iodide (CH₃I) is a classic and highly effective methylating agent. Dimethyl sulfate is a cheaper alternative but is more toxic. The reaction is an SN2 displacement, which is rapid and efficient.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it solvates the cation of the base and allows the thiolate nucleophile to remain highly reactive.

-

To a stirred solution of 3-Bromo-4-fluorobenzenethiol (1.0 eq) in DMF (5-10 volumes) at room temperature, add potassium carbonate (1.5 eq).

-

Stir the resulting suspension for 15-20 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromo-2-fluoro-4-(methylthio)benzene, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 1B: Oxidation to this compound

The oxidation of the sulfide to the sulfone is a critical transformation. Care must be taken to ensure complete oxidation without unwanted side reactions.

Causality Behind Experimental Choices:

-

Oxidizing Agent:

-

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a carboxylic acid solvent like acetic acid, which activates the H₂O₂. It is inexpensive and environmentally benign, with water as the only byproduct.

-

meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidant that works under mild conditions. It is often preferred in small-scale synthesis for its clean reaction profile.

-

Oxone® (Potassium peroxymonosulfate): A versatile and stable solid oxidant, soluble in water, making it useful in biphasic systems or with a co-solvent like methanol.

-

-

Dissolve 1-bromo-2-fluoro-4-(methylthio)benzene (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Heat the solution to 50-60 °C.

-

Add 30% aqueous hydrogen peroxide (2.5-3.0 eq) dropwise, maintaining the internal temperature below 70 °C.

-

After the addition is complete, stir the mixture at 60-70 °C for 3-6 hours, monitoring for the disappearance of the starting material and the intermediate sulfoxide by LC-MS.

-

Cool the reaction mixture to room temperature and slowly pour it into a stirred solution of ice-cold water.

-

The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

-

If the product remains in solution, extract with a suitable organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate to yield the final product. Recrystallization from a solvent like ethanol can be performed for further purification.[2]

Caption: Workflow for Synthesis Route 1.

Route 2: Electrophilic Bromination of a Sulfonyl Precursor

This route begins with a simpler, commercially available sulfone and introduces the bromine atom via electrophilic aromatic substitution. The success of this strategy hinges entirely on the directing effects of the substituents.

Causality Behind Experimental Choices:

-

Substrate: Starting with 4-fluorophenyl methyl sulfone is a viable option. The fluorine atom is an ortho, para-director, while the methylsulfonyl group is a strong deactivating meta-director.

-

Regioselectivity: The positions ortho to the fluorine are C2 and C6. The positions meta to the sulfonyl group are C3 and C5. The desired product requires substitution at the C3 position (which is ortho to the fluorine and meta to the sulfone). The activating effect of the fluorine, although modest, directs the incoming electrophile (Br+) to the position ortho to it, which fortunately aligns with the meta-directing influence of the sulfone.

-

Reaction Conditions: Standard bromination conditions, such as bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), are required to polarize the bromine and generate a sufficiently strong electrophile to react with the deactivated aromatic ring.[3]

-

To a solution of 4-fluorophenyl methyl sulfone in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of liquid bromine (Br₂) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

Perform a standard aqueous workup, followed by purification by chromatography or recrystallization to isolate the desired this compound.

Caption: Workflow for Synthesis Route 2.

Route 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents, including halogens, onto an aromatic ring by replacing a diazonium group.[4][5] This method provides excellent regiochemical control, as the position of the new substituent is determined by the initial position of the amine group.

Causality Behind Experimental Choices:

-

Starting Material: A suitable precursor would be 3-fluoro-4-(methylsulfonyl)aniline. The synthesis of this aniline itself would require a multi-step sequence, likely involving nitration of 2-fluorophenyl methyl sulfone followed by reduction.

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (like HBr) at low temperatures (0-5 °C). Low temperatures are critical to prevent the unstable diazonium salt from decomposing.[6]

-

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt. For bromination, copper(I) bromide (CuBr) is used. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, releasing nitrogen gas and forming the desired aryl bromide.[4][7]

-

Diazotization: Suspend 3-fluoro-4-(methylsulfonyl)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3-4 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent, followed by an aqueous workup and purification to yield this compound.

Comparative Summary of Synthesis Routes

| Route | Starting Material(s) | Key Steps | Advantages | Disadvantages |

| 1: Oxidation | 3-Bromo-4-fluorobenzenethiol, Methyl Iodide | Thioether formation, Oxidation | High-yielding, reliable, generally clean reactions, readily available starting materials. | Two-step process. |

| 2: Bromination | 4-Fluorophenyl methyl sulfone, Bromine | Electrophilic Aromatic Substitution | Potentially a single step from a commercial precursor. | Risk of forming regioisomers, harsh reaction conditions, deactivated substrate. |

| 3: Sandmeyer | 3-Fluoro-4-(methylsulfonyl)aniline | Diazotization, Sandmeyer Reaction | Excellent regiochemical control. | Requires a multi-step synthesis of the aniline precursor, diazonium salts can be unstable. |

Conclusion

For the laboratory or industrial-scale synthesis of this compound, the oxidation of the corresponding thioether (Route 1) stands out as the most robust and efficient strategy. It offers a clear, high-yielding pathway with predictable outcomes and avoids the regioselectivity challenges inherent in the electrophilic bromination of a deactivated ring (Route 2). While the Sandmeyer reaction (Route 3) provides unparalleled regiocontrol, it is often hampered by the need to first synthesize the required aniline precursor, making it a less direct approach. The choice of method will ultimately depend on the scale of the synthesis, cost considerations, and the availability of starting materials, but the thioether oxidation route provides the most reliable foundation for accessing this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene.

- Rutherford, K. G., & Redmond, W. (1963). 1-BROMO-2-FLUOROBENZENE. Organic Syntheses, 43, 12. doi: 10.15227/orgsyn.043.0012.

- ResearchGate. (n.d.). Figure 4. Chemical synthesis routes. Reagents and conditions.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ChemicalBook. (2025). 4-Bromophenyl methyl sulfone | 3466-32-8.

- Zahoor, A. F., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(35), 20636-20664. doi: 10.1039/d0ra02911a.

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. doi: 10.15227/orgsyn.072.0209.

- PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.

- ChemicalBook. (n.d.). 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.

- Sigma-Aldrich. (n.d.). 4-Bromophenyl methyl sulfone 97%.

- Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PubChem. (n.d.). 1-bromo-2-fluoro-4-(S-methylsulfonimidoyl)benzene.

- Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4.

- ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene.

- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.

Sources

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is a key aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group, imparts specific reactivity and physicochemical properties that are highly advantageous for modern drug design. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its spectral characteristics for analytical confirmation, and its applications as a crucial intermediate in the development of therapeutic agents.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| CAS Number | 1032825-02-7[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrFO₂S[1] |

| Molecular Weight | 253.09 g/mol [1] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)F)Br |

| InChI Key | QALKAUDOPSIGEI-UHFFFAOYSA-N |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to yellow solid | [3] |

| Boiling Point | 348.3±42.0 °C (Predicted) | [4] |

| Density | 1.669±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a representative method.

Overall Synthetic Scheme:

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene

-

Rationale: This step introduces the methylsulfonyl group onto the difluorobenzene scaffold via a Friedel-Crafts reaction. The use of methanesulfonic anhydride and a strong acid catalyst like trifluoromethanesulfonic acid is crucial for this transformation.[1]

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge methanesulfonic acid.

-

Heat the methanesulfonic acid to 120°C and slowly add phosphorus pentoxide to generate methanesulfonic anhydride in situ.

-

To this mixture at 115-120°C, add a solution of 1,2-difluorobenzene and a catalytic amount of trifluoromethanesulfonic acid dropwise over 2 hours.

-

Maintain the reaction mixture at 120°C for an additional 4 hours after the addition is complete.

-

Cool the reaction to 50°C and carefully quench by adding it to water.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,2-difluoro-4-(methylsulfonyl)benzene.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the regioselective bromination of the activated aromatic ring. The electron-withdrawing nature of the sulfonyl group directs the incoming bromine atom to the desired position.

-

Procedure:

-

Dissolve the crude 1,2-difluoro-4-(methylsulfonyl)benzene from the previous step in a suitable solvent such as dichloromethane or dibromomethane.

-

Cool the solution to a temperature between -20°C and -60°C.

-

Slowly add liquid bromine to the cooled solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at this temperature for a specified time, monitoring the progress by techniques such as TLC or GC.

-

Upon completion, carefully quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure. The following are expected spectral data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The coupling patterns and chemical shifts will be influenced by the positions of the bromine, fluorine, and methylsulfonyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atoms attached to the electronegative fluorine, bromine, and sulfonyl groups showing characteristic downfield shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 peak pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, the S=O stretching of the sulfonyl group (typically strong bands around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹), and C-Br and C-F stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to its multiple reactive sites.[4][5]

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, which is a cornerstone of modern medicinal chemistry.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing sulfonyl group, can be displaced by nucleophiles under suitable conditions, providing another avenue for functionalization.

-

Modification of the Sulfonyl Group: The methylsulfonyl group itself can be a key pharmacophore or can be chemically modified.

Workflow for Utilization in Drug Discovery:

Caption: Synthetic utility of this compound in generating diverse chemical scaffolds.

The strategic placement of the bromo, fluoro, and methylsulfonyl groups allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures from a single starting material. This is particularly valuable in the generation of compound libraries for high-throughput screening in the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined reactivity allows for the strategic and efficient construction of complex molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage its potential in their research and development endeavors.

References

-

Crysdot LLC. This compound. [Link]

-

LookChem. Cas 1032825-02-7,this compound. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

Sources

- 1. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 2. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 3. 1215205-98-3|1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 5. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, a trifunctionalized aromatic compound, has emerged as a valuable and versatile building block for the synthesis of complex therapeutic agents. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a methylsulfonyl group to enhance solubility and act as a hydrogen bond acceptor—makes it a highly sought-after intermediate.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity profile, and notable applications, particularly in the development of targeted cancer therapies such as PARP inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. While some experimental data for this compound is not extensively documented in publicly accessible literature, its key identifiers and some properties are available from commercial suppliers.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1032825-02-7 | [1] |

| Molecular Formula | C₇H₆BrFO₂S | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Note: Experimentally determined data for melting point, boiling point, and solubility are not consistently available in peer-reviewed literature. Researchers should perform their own characterization upon receipt of the material.

Spectroscopic Data Insights

While specific, verified spectra for this compound (CAS 1032825-02-7) are not publicly available, analysis of its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methyl group of the sulfonyl moiety would appear as a singlet in the upfield region (typically around 3.0-3.3 ppm). The coupling patterns of the aromatic protons would be influenced by both fluorine and vicinal proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals: six for the aromatic carbons and one for the methyl carbon of the sulfonyl group. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). Aromatic C-H and C=C stretching bands, as well as C-F and C-Br stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Manufacturing Landscape

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the three key functional groups onto a benzene ring. The chosen pathway often depends on the availability of starting materials and the desired scale of production. A plausible and commonly employed synthetic strategy starts from a precursor already containing the methylsulfonyl group.

Proposed Synthetic Workflow

A logical synthetic pathway could involve the oxidation of a precursor thioether, followed by electrophilic bromination. The fluorine atom can be introduced at various stages, depending on the directing effects of the other substituents.

Sources

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Synthesis, Characterization, and Applications

Foreword

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a cornerstone of rational design. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive technical overview of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, a key building block that embodies this design philosophy. Herein, we delve into its synthesis, elucidating the mechanistic rationale behind the chosen methodologies, its detailed characterization, and its versatile applications as a precursor in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group, offers multiple points for synthetic diversification.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1032825-02-7 | [3] |

| Molecular Formula | C₇H₆BrFO₂S | [1][3] |

| Molecular Weight | 253.09 g/mol | [1][3] |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC(=C1)F)Br | [1] |

| InChI Key | AWPCMCTZZRSERB-UHFFFAOYSA-N | [1] |

The presence of the strongly electron-withdrawing methylsulfonyl group, in conjunction with the electronegative fluorine and bromine atoms, renders the aromatic ring electron-deficient. This electronic nature is a critical determinant of its reactivity, particularly towards nucleophilic aromatic substitution.

Synthesis of this compound

The synthesis of sulfones, such as the title compound, is most commonly achieved through the oxidation of a corresponding thioether precursor.[4][5] This approach is favored due to the ready availability of starting materials and the efficiency of the oxidation step. The thioether itself is typically prepared via nucleophilic substitution reactions.[6]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins with the disconnection of the sulfone group, leading back to the corresponding thioether. This thioether can then be disconnected at the carbon-sulfur bond, identifying a suitable aromatic electrophile and a sulfur nucleophile.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of 1-Bromo-2-fluoro-4-(methylthio)benzene via Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of 1,4-dibromo-2-fluorobenzene is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the fluorine and the other bromine atom. Sodium thiomethoxide serves as a potent sulfur nucleophile.

-

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-2-fluoro-4-(methylthio)benzene.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure thioether.

-

Step 2: Oxidation of 1-Bromo-2-fluoro-4-(methylthio)benzene to this compound

The oxidation of the electron-rich thioether to the corresponding sulfone is a critical transformation.[4][7] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose.

-

Materials:

-

1-Bromo-2-fluoro-4-(methylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-bromo-2-fluoro-4-(methylthio)benzene (1.0 eq) in dichloromethane (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the internal temperature below 5 °C. The use of a slight excess of the oxidizing agent ensures complete conversion.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate sulfoxide.

-

Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic signals will exhibit coupling to each other and to the ¹⁹F nucleus. |

| ¹³C NMR | Signals for all seven carbon atoms. The carbons attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely coupled to adjacent aromatic protons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight (253.09 g/mol ), with a characteristic isotopic pattern for a monobrominated compound. |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNA)

The aromatic ring is highly activated towards nucleophilic attack due to the presence of the potent electron-withdrawing sulfonyl group and the fluorine atom.[8][9][10][11] The fluorine atom, being a better leaving group than bromine in many SₙAr reactions, can be selectively displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates).[10] This allows for the introduction of diverse functionalities at the 2-position.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][12] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

Caption: Key reaction pathways for this compound.

The ability to selectively perform either SₙAr at the C-F position or cross-coupling at the C-Br bond makes this compound a highly valuable and versatile building block in the synthesis of pharmaceutical agents and agrochemicals.[12][13][14]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Identification: This compound is expected to be an irritant to the eyes, respiratory system, and skin.[15] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[15][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[18][19]

Conclusion

This compound is a strategically functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its synthesis via a robust thioether oxidation pathway is reliable and scalable. The orthogonal reactivity of the C-F and C-Br bonds allows for selective functionalization through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. This dual reactivity profile, combined with the beneficial properties imparted by the fluorine and methylsulfonyl groups, positions this molecule as a valuable tool for medicinal chemists and drug development professionals in the construction of novel and complex bioactive compounds.

References

- 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene Profile.Google Vertex AI Search.

-

Sulfone. Wikipedia.[Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health (NIH).[Link]

-

Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Royal Society of Chemistry.[Link]

-

1-bromo-2-fluoro-4-(S-methylsulfonimidoyl)benzene. PubChem.[Link]

-

A Green Method for the Synthesis of Sulfones from Thioethers. ResearchGate.[Link]

-

MSDS of this compound. Capot Chemical.[Link]

-

Thioether Formation. American Chemical Society.[Link]

-

1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. Matrix Fine Chemicals.[Link]

-

Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com.[Link]

-

1-Bromo-2-chloro-4-fluoro-3-(methylsulfonyl)benzene. PubChem.[Link]

- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.Google Vertex AI Search.

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Cas 1032825-02-7,this compound. lookchem.[Link]

-

Nucleophilic Aromatic Substitution. YouTube.[Link]

-

Nucleophilic Aromatic Substitution. YouTube.[Link]

-

1-Bromo-2-fluoro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

-

P-Bromo Fluoro Benzene. AD PHARMACHEM.[Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

-

1-bromo-4-(methylsulfonyl)benzene. ChemBK.[Link]

-

1-Bromo-4-fluorobenzene. PubChem.[Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

-

1-bromo-4-((methylsulfonyl)methyl)benzene. PubChemLite.[Link]

- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.Google Vertex AI Search.

-

1-Bromo-5-ethyl-2-fluoro-3-(methylsulfonyl)benzene. PubChem.[Link]

-

1H NMR spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry.[Link]

-

3.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.[Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek.[Link]

Sources

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. Cas 1032825-02-7,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Sulfone - Wikipedia [en.wikipedia.org]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. adpharmachem.com [adpharmachem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. chembk.com [chembk.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. capotchem.com [capotchem.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, a key intermediate in modern medicinal chemistry. The document delves into the initial discovery and synthesis as detailed in the patent literature, providing a historical context for its emergence as a valuable building block. A detailed, step-by-step synthetic protocol is presented, grounded in established chemical principles and supported by authoritative references. Furthermore, the guide explores the critical role of this compound in the development of novel therapeutics, particularly as a precursor to potent modulators of tumor necrosis factor-alpha (TNF-α), highlighting its significance for researchers and professionals in drug discovery and development.

Introduction: A Strategically Designed Building Block

This compound (CAS Number: 1032825-02-7) is a polysubstituted aromatic compound that has garnered significant interest in the pharmaceutical industry.[1] Its strategic arrangement of a bromo, a fluoro, and a methylsulfonyl group on a benzene ring imparts a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug candidate. The electron-withdrawing methylsulfonyl group further influences the reactivity of the aromatic ring and can participate in hydrogen bonding, contributing to target engagement. This guide will illuminate the discovery, synthesis, and primary applications of this important chemical entity.

Discovery and Historical Context

The emergence of this compound as a commercially available and synthetically useful intermediate is intrinsically linked to the search for new therapeutic agents. Its synthesis is first detailed within the patent literature, specifically in the context of developing novel compounds for the modulation of tumor necrosis factor-alpha (TNF-α). U.S. Patent No. 7,223,881 B2, filed in 2004, describes the preparation of a series of compounds intended for the treatment of inflammatory and autoimmune diseases. This compound is disclosed as a key intermediate in the synthesis of these potential drug candidates. This highlights a common paradigm in medicinal chemistry where the discovery of a novel, strategically functionalized building block is driven by the synthetic requirements of a specific drug discovery program.

Synthetic Development: A Multi-step Pathway

The synthesis of this compound, as inferred from the patent literature, is a multi-step process commencing from a readily available starting material. The overall synthetic strategy involves the sequential introduction of the required functional groups onto the aromatic ring.

Caption: Synthetic pathway to this compound.

Step 1: Bromination of 3-Fluoro-4-bromotoluene

The synthesis initiates with the bromination of 3-fluoro-4-bromotoluene. This electrophilic aromatic substitution introduces a second bromine atom onto the ring. The directing effects of the existing fluoro and bromo substituents, along with the methyl group, guide the position of the incoming electrophile.

| Parameter | Condition | Reference |

| Starting Material | 3-Fluoro-4-bromotoluene | U.S. Patent No. 7,223,881 B2 |

| Reagent | Bromine | [2][3] |

| Catalyst | Iron powder and Iodine | [2][3] |

| Solvent | Glacial Acetic Acid | [2][3] |

| Temperature | 25-27 °C | [2][3] |

| Product | 1,4-Dibromo-2-fluorotoluene | U.S. Patent No. 7,223,881 B2 |

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

The resulting 1,4-dibromo-2-fluorotoluene undergoes a nucleophilic aromatic substitution reaction with sodium thiomethoxide. One of the bromine atoms is displaced by the thiomethoxide anion to introduce the methylthio group, a precursor to the final methylsulfonyl moiety.

| Parameter | Condition | Reference |

| Starting Material | 1,4-Dibromo-2-fluorotoluene | U.S. Patent No. 7,223,881 B2 |

| Reagent | Sodium thiomethoxide | U.S. Patent No. 7,223,881 B2 |

| Solvent | Typically a polar aprotic solvent like DMF or DMSO | General Organic Chemistry Principles |

| Product | 4-Bromo-2-fluoro-1-(methylthio)toluene | U.S. Patent No. 7,223,881 B2 |

Step 3: Oxidation of the Thioether

The final step is the oxidation of the methylthio group of 4-Bromo-2-fluoro-1-(methylthio)toluene to the corresponding sulfone. This transformation is a common and reliable reaction in organic synthesis, often employing a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

| Parameter | Condition | Reference |

| Starting Material | 4-Bromo-2-fluoro-1-(methylthio)toluene | U.S. Patent No. 7,223,881 B2 |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | General Organic Chemistry Principles |

| Solvent | Dichloromethane (DCM) | General Organic Chemistry Principles |

| Product | This compound | U.S. Patent No. 7,223,881 B2 |

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound, based on the reaction types described in the literature.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of 1,4-Dibromo-2-fluorotoluene To a solution of 3-fluoro-4-bromotoluene in glacial acetic acid, a catalytic amount of iron powder and iodine is added. Bromine is then added dropwise while maintaining the temperature between 25-27 °C. After the addition is complete, the reaction mixture is stirred for several hours until the starting material is consumed (monitored by GC or TLC). The reaction is then worked up by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation to yield 1,4-dibromo-2-fluorotoluene.

Step 2: Synthesis of 4-Bromo-2-fluoro-1-(methylthio)toluene 1,4-Dibromo-2-fluorotoluene is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium thiomethoxide is added, and the mixture is heated to facilitate the nucleophilic substitution. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 4-bromo-2-fluoro-1-(methylthio)toluene, which may be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound 4-Bromo-2-fluoro-1-(methylthio)toluene is dissolved in dichloromethane (DCM) and cooled to 0 °C in an ice bath. meta-Chloroperoxybenzoic acid (m-CPBA, approximately 2.2 equivalents) is added portion-wise, ensuring the internal temperature does not rise significantly. After the addition, the reaction is allowed to warm to room temperature and stirred until the oxidation is complete (TLC analysis). The reaction mixture is then washed successively with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of small molecule modulators of tumor necrosis factor-alpha (TNF-α).[4][5][6] TNF-α is a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

The utility of this compound in this context stems from its ability to be incorporated into more complex molecular scaffolds through reactions at the bromine position, typically via palladium-catalyzed cross-coupling reactions. The 2-fluoro and 4-methylsulfonyl substituents are strategically placed to influence the electronic properties of the molecule and to engage in specific interactions with the target protein, thereby enhancing potency and selectivity.

Beyond its role in the synthesis of TNF-α modulators, the unique substitution pattern of this compound makes it an attractive building block for the synthesis of other biologically active compounds in various therapeutic areas.[1][7] Its utility extends to agrochemical research and material science, where fine-tuning of molecular properties is essential.[7]

Conclusion

This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. Its development, driven by the need for specific structural motifs in the pursuit of novel TNF-α modulators, has provided the scientific community with a versatile and valuable chemical tool. The synthetic route, while multi-stepped, relies on robust and well-understood chemical transformations. As the quest for new and improved therapeutics continues, it is certain that this and other strategically designed building blocks will play a pivotal role in the successful development of the next generation of medicines.

References

-

U.S. Patent No. 7,223,881 B2. (2007). Substituted[1][2]triazolo[4,3-a]pyridines and substituted imidazo[1,2-a]pyridines as modulators of TNF-alpha. Google Patents.

- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from a relevant chemical supplier website.

- Process for the preparation of 3-bromo-4-fluorotoluene. (1983).

-

Synthesis of 2-bromo-4-fluorotoluene. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

Mechanisms for modulating TNF alpha in immune and inflammatory disease. (2005). PubMed.[Link]

-

Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation. (2010). PubMed.[Link]

-

TNF-alpha Modulation for Treatment of Alzheimer's Disease: A 6-Month Pilot Study. (2006). PMC.[Link]

Sources

- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]

- 2. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Modulation by flunisolide of tumor necrosis factor-alpha-induced stimulation of airway epithelial cell activities related to eosinophil inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms for modulating TNF alpha in immune and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TNF-alpha Modulation for Treatment of Alzheimer's Disease: A 6-Month Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

Introduction: A Versatile Intermediate in Modern Synthesis

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is a multifaceted aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis.[1] Its unique trifunctional substitution pattern—a bromine atom, a fluorine atom, and a methylsulfonyl group—on a benzene core imparts a distinct reactivity profile.[1] This structure makes it a valuable intermediate for creating more complex molecules, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the methylsulfonyl group can enhance the solubility and bioavailability of derivative compounds, a crucial consideration in medicinal chemistry.[1]

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for critical research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO₂S | PubChem |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | White to yellow solid | MySkinRecipes |

| Storage | Room temperature, dry conditions | MySkinRecipes |

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. The solubility of this compound is influenced by the interplay of its functional groups. While the halogen substituents contribute to its lipophilicity, the polar methylsulfonyl group can enhance its solubility in certain organic solvents.

Predicted Solubility in Common Solvents

The following table presents the experimental solubility data for 1-Fluoro-4-(methylsulfonyl)benzene at various temperatures, which serves as a valuable proxy for estimating the solubility of this compound.[2] The data indicates that solubility increases with temperature, a common trend for the dissolution of solid solutes.[2] The solubility is highest in chloroform and acetone, suggesting these are effective solvents for this class of compounds.

Table 1: Experimental Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Various Solvents[2]

| Temperature (K) | Chloroform (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) | Toluene (mole fraction) | Ethanol (mole fraction) |

| 288.40 | 0.1032 | 0.0886 | 0.0578 | 0.0381 | 0.0163 |

| 294.15 | 0.1235 | 0.1054 | 0.0692 | 0.0462 | 0.0195 |

| 299.90 | 0.1468 | 0.1251 | 0.0829 | 0.0558 | 0.0232 |

| 305.65 | 0.1741 | 0.1483 | 0.0993 | 0.0674 | 0.0276 |

| 311.40 | 0.2062 | 0.1758 | 0.1189 | 0.0812 | 0.0328 |

| 317.15 | 0.2441 | 0.2082 | 0.1424 | 0.0977 | 0.0389 |

| 322.90 | 0.2889 | 0.2467 | 0.1705 | 0.1174 | 0.0461 |

| 328.65 | 0.3421 | 0.2924 | 0.2041 | 0.1409 | 0.0545 |

| 331.50 | 0.3702 | 0.3171 | 0.2226 | 0.1542 | 0.0593 |

It is imperative for researchers to experimentally verify the solubility of this compound in their specific solvent systems.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4][5][6] This protocol is designed to establish the thermodynamic solubility, which represents the true equilibrium of a saturated solution.

Methodology Rationale: This protocol employs a sufficient equilibration time to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solvent. The use of a constant temperature water bath is critical to eliminate temperature fluctuations that can affect solubility. Centrifugation is employed to effectively separate the undissolved solid from the saturated supernatant, and analysis by a validated HPLC method ensures accurate quantification.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the desired solvent (e.g., DMSO, ethanol, water) to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature for at least one hour to allow for the sedimentation of the excess solid.

-

Carefully transfer the vials to a centrifuge and spin at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

-

-

Sample Analysis:

-

Data Interpretation:

-

Calculate the solubility in mg/mL or molarity based on the concentration of the saturated supernatant and the dilution factor.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask thermodynamic solubility determination.

Chemical Stability: Ensuring Integrity and Shelf-Life

Understanding the chemical stability of this compound is paramount for defining its storage conditions, shelf-life, and compatibility with other reagents. Stability studies are designed to evaluate the influence of various environmental factors, such as temperature, humidity, and light, on the integrity of the compound.[12][13][14][15]

Forced Degradation Studies: A Predictive Approach

Forced degradation, or stress testing, is a critical component of stability assessment. These studies involve exposing the compound to conditions more severe than those expected during storage to accelerate degradation and identify potential degradation pathways.[15] The insights gained from forced degradation studies are invaluable for developing stability-indicating analytical methods.

Key Stress Conditions for Forced Degradation:

-

Hydrolytic Stability: The compound should be subjected to acidic, basic, and neutral pH conditions to assess its susceptibility to hydrolysis.

-

Oxidative Stability: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal its potential for oxidative degradation.

-

Thermal Stability: The compound should be exposed to elevated temperatures to determine its thermal degradation profile. The thermal decomposition of aryl sulfones can proceed via the fission of the Ph-SO₂ bond.[16][17][18]

-

Photostability: Exposure to controlled light sources, as defined by ICH Q1B guidelines, is necessary to evaluate light-induced degradation.[19][20][21][22][23] The presence of a bromine atom may make the compound susceptible to photolytic cleavage.[24][25][26]

Experimental Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to conducting a forced degradation study on this compound.

Methodology Rationale: This protocol is based on the principles outlined in the ICH guidelines for stability testing.[12][13][27] It employs a range of stress conditions to comprehensively evaluate the degradation pathways of the compound. The use of a stability-indicating HPLC method is crucial for separating the parent compound from any degradation products, allowing for accurate quantification of degradation.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-